![molecular formula C11H10BrF3N2O2 B3113368 6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide CAS No. 1951441-09-0](/img/structure/B3113368.png)
6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide
Overview
Description
6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide is a chemical compound with the CAS Number: 1951441-09-0. It has a molecular weight of 339.11 . The IUPAC name for this compound is ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate hydrobromide . It is a yellow solid and is stored at temperatures between 0-5 degrees Celsius .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9F3N2O2.BrH/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8;/h3-6H,2H2,1H3;1H . This code provides a specific description of the molecule’s structure, including the positions of the trifluoromethyl group and the imidazo[1,2-a]pyridine ring.Physical And Chemical Properties Analysis
This compound is a yellow solid . It’s stored at temperatures between 0-5 degrees Celsius .Scientific Research Applications
Antimicrobial Applications
Imidazo[1,2-a]pyridine-2-carboxylic acid derivatives, specifically those synthesized from ethyl esters through reaction with hydrazine hydrate, have shown antimicrobial properties. These compounds, after further reactions with various aldehydes to obtain arylidenehydrazides, were examined for their antimicrobial activity, indicating potential in the development of new antimicrobial agents (Turan-Zitouni, Blache, & Güven, 2001).
Fluorination and Functionalization
A novel approach for the trifluoromethylation of imidazo[1,2-a]pyridines using visible light has been developed. This method employs anthraquinone-2-carboxylic acid as the photo-organocatalyst and Langlois reagent for trifluoromethylation, enabling the synthesis of 3-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives under mild conditions. This regioselective functionalization broadens the utility of imidazo[1,2-a]pyridines in various chemical syntheses (Zhou, Xu, & Zhang, 2019).
Synthetic Route Exploration
Research into the synthesis of complex imidazo[1,2-a]pyridine derivatives involves exploring novel synthetic routes and intermediates. For instance, the transformation of 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester through several intermediates led to the formation of 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol, showcasing a circuitous series of reactions and providing insights into the synthetic flexibility of imidazo[1,2-a]pyridine derivatives (Lis, Traina, & Huffman, 1990).
Safety and Hazards
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry
Mode of Action
Imidazo[1,2-a]pyridine analogues have been shown to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is likely to affect the biochemical pathways related to its targets. Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity , suggesting that they may influence the biochemical pathways related to tuberculosis infection.
Result of Action
Imidazo[1,2-a]pyridine analogues have been shown to reduce bacterial load in an acute tb mouse model , suggesting that they may have similar effects.
properties
IUPAC Name |
ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate;hydrobromide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2.BrH/c1-2-18-10(17)8-6-16-5-7(11(12,13)14)3-4-9(16)15-8;/h3-6H,2H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZJNNLJYXZUMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=CC2=N1)C(F)(F)F.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide | |
CAS RN |
1951441-09-0 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 6-(trifluoromethyl)-, ethyl ester, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.